molecular formula C28H32F3N3OS B583123 N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine CAS No. 1797817-89-0

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine

Cat. No.: B583123
CAS No.: 1797817-89-0
M. Wt: 515.639
InChI Key: POBGRQLBVBMGAN-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine is a complex organic compound with a multifaceted structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes a trifluoromethyl group and a phenothiazine moiety, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine typically involves multiple steps. One common method starts with the reaction of benzyl chloride with ethanolamine to form 2-(N-benzyl)aminoethanol. This intermediate is then reacted with formaldehyde and formic acid at temperatures between 70-80°C to yield N-benzyl-N-methyl ethanolamine

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the ethanolamine moiety allows for oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: The benzyl and phenothiazine groups can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding aldehydes or carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.

    Medicine: Its potential pharmacological properties are being explored, particularly in the development of new therapeutic agents for neurological and psychiatric disorders.

    Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine involves its interaction with specific molecular targets. The phenothiazine moiety is known to interact with dopamine and serotonin receptors, potentially modulating neurotransmitter activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-Benzyl-N-methyl-2-[N'-[3-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]propyl]ethanolamine]ethylamine stands out due to its unique combination of functional groups. Similar compounds include:

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Fluphenazine: A phenothiazine with a trifluoromethyl group, used in the treatment of schizophrenia.

    Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.

The presence of both the trifluoromethyl and phenothiazine groups in this compound gives it a unique profile, potentially offering advantages in terms of pharmacokinetics and receptor binding affinity.

Properties

IUPAC Name

2-[2-[benzyl(methyl)amino]ethyl-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32F3N3OS/c1-32(21-22-8-3-2-4-9-22)16-17-33(18-19-35)14-7-15-34-24-10-5-6-11-26(24)36-27-13-12-23(20-25(27)34)28(29,30)31/h2-6,8-13,20,35H,7,14-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBGRQLBVBMGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F)CCO)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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